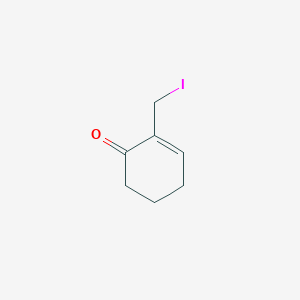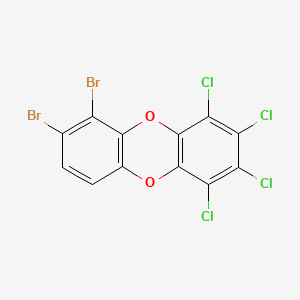
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes two bromine atoms and four chlorine atoms attached to a dibenzo-p-dioxin core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step is followed by bromination using bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. similar compounds are often produced as by-products in the manufacture of herbicides, pesticides, and other chlorinated organic chemicals.
化学反应分析
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less chlorinated or brominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dehalogenated compounds.
科学研究应用
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin has limited direct applications in scientific research due to its potential toxicity. it serves as a model compound for studying the behavior and effects of halogenated dioxins in the environment. Research areas include:
Environmental Chemistry: Understanding the persistence and degradation pathways of halogenated dioxins.
Toxicology: Investigating the toxic effects and mechanisms of action of dioxins on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
作用机制
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This activation can result in various toxic effects, including disruption of cellular processes, oxidative stress, and potential carcinogenicity .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar structure with bromine atoms instead of chlorine.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with similar toxicological profiles.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological effects. The presence of both bromine and chlorine atoms can affect its interaction with biological targets and its environmental behavior.
属性
CAS 编号 |
109264-62-2 |
|---|---|
分子式 |
C12H2Br2Cl4O2 |
分子量 |
479.8 g/mol |
IUPAC 名称 |
6,7-dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br2Cl4O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H |
InChI 键 |
ZFFWEQSODHIKSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
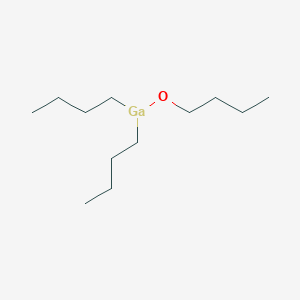
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
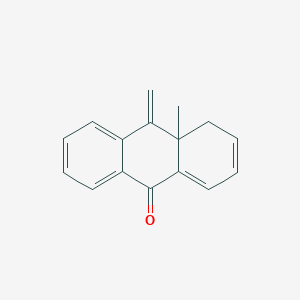
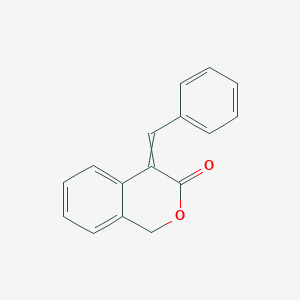
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
